(E)-1,3-Pentadiene, 2,3-dimethyl-
Description
Significance of Conjugated Diene Architectures in Advanced Organic Synthesis and Materials Science Research
Conjugated dienes are organic compounds characterized by the presence of two carbon-carbon double bonds separated by a single bond. This structural arrangement allows for the delocalization of pi electrons across the four-carbon system, leading to enhanced stability and unique reactivity. fiveable.me In advanced organic synthesis, conjugated dienes are exceptionally valuable building blocks. nih.gov They readily participate in a variety of transformations, most notably the Diels-Alder reaction, a powerful tool for the construction of six-membered rings, which are ubiquitous in natural products and pharmaceuticals. fiveable.memasterorganicchemistry.com The ability to form complex cyclic and polycyclic structures with high stereocontrol makes conjugated dienes indispensable in the synthesis of intricate molecular architectures. nih.govtheorango.com
In the realm of materials science, conjugated dienes are fundamental monomers for the production of polymers with significant commercial and industrial applications. theorango.com The polymerization of dienes like 1,3-butadiene (B125203) and isoprene (B109036) leads to the formation of synthetic rubbers and elastomers with diverse properties, including elasticity and durability. theorango.com The stereochemistry of the resulting polymers, which can be controlled by the choice of catalyst and reaction conditions, dictates their physical characteristics. researchgate.net The unique electronic properties of conjugated systems also make them promising candidates for the development of conductive polymers and other advanced materials. theorango.com
Stereochemical Considerations in 1,3-Pentadiene (B166810) Systems and the Specificity of the (E)-2,3-dimethyl- Isomer
The stereochemistry of 1,3-pentadiene systems is a critical factor influencing their reactivity and the structure of their products. The "(E)" designation in (E)-1,3-Pentadiene, 2,3-dimethyl- specifies the geometry around the double bond between the third and fourth carbon atoms, indicating that the higher priority substituents on each carbon are on opposite sides of the double bond. ontosight.ai This specific arrangement, along with the presence of methyl groups at the second and third positions, imparts distinct steric and electronic properties to the molecule.
The methyl groups in the 2- and 3-positions of the pentadiene backbone introduce steric hindrance that can influence the approach of reagents and the conformation of the diene in transition states. This substitution pattern can lead to high regioselectivity and stereoselectivity in reactions such as the Diels-Alder reaction. The electronic effects of the methyl groups, which are electron-donating, can also modulate the reactivity of the diene system.
Evolution of Research on Highly Substituted Dienes: A Historical Perspective
Research on dienes has a rich history, with early investigations focusing on simple, unsubstituted systems like 1,3-butadiene. Over time, as synthetic methodologies became more sophisticated, the focus expanded to include substituted dienes. The ability to introduce various functional groups onto the diene framework opened up new avenues for creating a diverse range of molecular structures. nih.gov
The last decade has witnessed a surge of interest in the catalytic functionalization of dienes, driven by the power of transition metal catalysis. nih.gov These modern methods allow for the selective introduction of a wide array of functional groups, leading to highly complex and valuable molecules. nih.gov The development of stereoselective synthesis techniques for highly substituted dienes, such as pentasubstituted conjugated dienes, represents a significant advancement in the field. nih.gov These breakthroughs have provided access to previously inaccessible chemical space and have facilitated the synthesis of biologically active compounds. nih.gov
Research Scope, Uniqueness, and Rationale for In-Depth Academic Investigation of (E)-1,3-Pentadiene, 2,3-dimethyl-
The in-depth academic investigation of (E)-1,3-Pentadiene, 2,3-dimethyl- is driven by its unique structural features and the potential for new discoveries in chemical reactivity and synthesis. Its specific substitution pattern offers a model system for studying the interplay of steric and electronic effects in conjugated dienes.
The compound's thermal decomposition has been a subject of study, with research indicating that 2,3-dimethyl-1,3-butadiene (B165502) decomposes at a significantly faster rate than less substituted dienes like isoprene and 1,3-butadiene at high temperatures. researchgate.net This highlights the influence of methyl substitution on the stability and reactivity of the diene core.
Furthermore, the synthesis and reactions of this diene provide a platform for developing and testing new catalytic systems. For instance, the polymerization of substituted dienes is a key area of research, with the goal of producing polymers with tailored properties. researchgate.net The unique stereochemistry of (E)-1,3-Pentadiene, 2,3-dimethyl- makes it an interesting monomer for such studies.
The detailed study of this specific isomer contributes to a broader understanding of the fundamental principles of organic chemistry, including reaction mechanisms, stereoselectivity, and the structure-reactivity relationships that govern the behavior of conjugated dienes. This knowledge is crucial for the continued advancement of organic synthesis and materials science.
| Property | Value | Source |
| Molecular Formula | C7H12 | nist.govnih.govguidechem.com |
| Molecular Weight | 96.1702 g/mol | nist.gov |
| IUPAC Name | (3E)-2,3-dimethylpenta-1,3-diene | nih.gov |
| CAS Registry Number | 1625-49-6 | nist.govguidechem.com |
| InChIKey | PCCCQOGUVCNYOI-FNORWQNLSA-N | nist.govguidechem.com |
Structure
3D Structure
Properties
CAS No. |
1625-49-6 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(3E)-2,3-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+ |
InChI Key |
PCCCQOGUVCNYOI-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=C)C |
Canonical SMILES |
CC=C(C)C(=C)C |
Origin of Product |
United States |
Elucidation of Structure, Conformation, and Electronic Properties of E 1,3 Pentadiene, 2,3 Dimethyl Via Advanced Spectroscopic and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR for Connectivity and Stereochemical Assignments (e.g., 2D-COSY, NOESY, HSQC, HMBC)
2D-COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons in the molecule. For (E)-1,3-pentadiene, 2,3-dimethyl-, COSY would show correlations between the protons of the ethylidene group (=CH-CH3) and the vinyl proton. It would also confirm the lack of coupling between the isolated methyl groups and other protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and through-space proximity of atoms. In the case of the (E)-isomer, NOESY would be expected to show a cross-peak between the vinyl proton and the methyl group on the same double bond, confirming their cis relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would allow for the unambiguous assignment of the 13C signals for each carbon atom in (E)-1,3-pentadiene, 2,3-dimethyl-.
A study on the structure of poly(1,3-pentadiene) utilized 2D HSQC and HMBC NMR spectroscopy to identify the head isopropyl groups connected to the 1,4-trans-units of the polymer chain, demonstrating the power of these techniques in complex systems. researchgate.net
Variable Temperature NMR Studies for Conformational Dynamics
The rotation around the C2-C3 single bond in conjugated dienes like (E)-1,3-pentadiene, 2,3-dimethyl- leads to different conformations, primarily the s-trans and s-cis forms. Variable temperature (VT) NMR is a key technique for studying the dynamics of such conformational changes. researchgate.net
By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. This would enable the determination of the population of each conformer and the energy barrier for their interconversion. While specific VT-NMR data for (E)-1,3-pentadiene, 2,3-dimethyl- is not available, studies on other substituted dienes and cyclic systems have successfully employed this method to quantify conformational equilibria and rotational barriers. researchgate.netresearchgate.net For example, low-temperature 13C NMR has been used to study the conformational equilibria of phenyl-substituted silacyclohexanes. researchgate.net
T2-Filtered NMR for Structural Analysis of Polymer End-Units and Complex Mixtures
T2-filtered NMR spectroscopy is a valuable technique for simplifying complex NMR spectra by suppressing signals from molecules or parts of molecules with short transverse relaxation times (T2). This is particularly useful in polymer analysis, where the signals from the less mobile polymer backbone can be suppressed to enhance the signals from the more mobile end-groups.
A study on poly(1,3-pentadiene) demonstrated the effectiveness of T2-filtered NMR. researchgate.net By applying a T2 filter, the researchers were able to significantly decrease the intensity of the spectral signals from the main chain of the polypentadiene, thereby increasing the relative intensities of the signals from the head and end groups. This allowed for a more detailed structural identification of the polymer's terminal units. researchgate.net This technique could be similarly applied to analyze reaction mixtures containing (E)-1,3-pentadiene, 2,3-dimethyl-, to distinguish it from oligomeric or polymeric byproducts.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Mode Analysis
Expected Vibrational Bands for (E)-1,3-Pentadiene, 2,3-dimethyl-:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (sp² carbons) | 3100-3000 | Stretching of the C-H bonds on the double bonds. |
| C-H stretching (sp³ carbons) | 3000-2850 | Stretching of the C-H bonds in the methyl groups. |
| C=C stretching | 1650-1600 | Stretching of the conjugated C=C double bonds. The presence of two bands in this region would be indicative of the two non-equivalent double bonds. |
| C-H bending | 1470-1350 | Bending vibrations of the methyl groups and other C-H bonds. |
| C-C stretching | 1200-800 | Stretching of the C-C single bonds. |
| Out-of-plane C-H bending | 1000-650 | These bands are often characteristic of the substitution pattern of the double bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy levels. For conjugated systems like (E)-1,3-pentadiene, 2,3-dimethyl-, the most important electronic transition is the π → π* transition. libretexts.org
The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. Alkyl substitution on a conjugated diene system generally leads to a bathochromic shift (a shift to longer wavelengths). This trend is evident from the UV absorption maxima of a series of related dienes:
| Compound | λmax (nm) |
| 1,3-Butadiene (B125203) | 217 |
| 2-Methyl-1,3-butadiene | 220 |
| 1,3-Pentadiene (B166810) | 223 |
| 2,3-Dimethyl-1,3-butadiene (B165502) | 226 |
| 2,4-Hexadiene | 227 |
| 2,4-Dimethyl-1,3-pentadiene (B89641) | 232 |
| 2,5-Dimethyl-2,4-hexadiene | 240 |
Data sourced from Vaia. vaia.com
Based on this trend, the λmax for (E)-1,3-pentadiene, 2,3-dimethyl- is expected to be in a similar range, likely around 226-235 nm, reflecting the electronic effects of the alkyl substituents on the conjugated π system.
Photoelectron Spectroscopy (e.g., He(I) UPS) for Electronic Structure and Conformational Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. He(I) ultraviolet photoelectron spectroscopy (UPS) is particularly suited for studying the valence electronic structure.
While specific He(I) UPS data for (E)-1,3-pentadiene, 2,3-dimethyl- is not available, studies on related methylated 1,3-dienes have shown that PES, in combination with computational methods, can provide valuable insights into conformational preferences. The ionization energies of the π orbitals are particularly sensitive to the dihedral angle between the two double bonds (i.e., the s-cis vs. s-trans conformation). A planar s-trans conformation generally leads to a larger splitting between the π ionization bands compared to a non-planar or s-cis conformation. Therefore, He(I) UPS could be used to determine the preferred gas-phase conformation of (E)-1,3-pentadiene, 2,3-dimethyl-.
Advanced Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation
With a molecular formula of C₇H₁₂ and a molecular weight of approximately 96.17 g/mol , the mass spectrum of (E)-1,3-Pentadiene, 2,3-dimethyl- is expected to show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 96. nist.gov The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. For conjugated dienes, a primary fragmentation mechanism is the cleavage of allylic bonds—the C-C single bonds adjacent to the double bond system—as this leads to the formation of resonance-stabilized allylic cations.
For (E)-1,3-Pentadiene, 2,3-dimethyl-, the most probable fragmentation would involve the loss of a methyl radical (•CH₃, 15 mass units) from the C-2 or C-3 position, or the loss of an ethyl radical (•CH₂CH₃, 29 mass units) via cleavage of the C4-C5 bond. The loss of a methyl group would yield a highly stabilized cation at m/z 81 ([M-15]⁺). This fragment is anticipated to be a major peak in the spectrum due to the stability of the resulting C₆H₉⁺ cation.
Isomeric Differentiation
The true power of mass spectrometry is revealed in its ability to distinguish between isomers. The fragmentation pattern is a unique fingerprint of a molecule's specific structure. For instance, the mass spectrum of a closely related isomer, 2,4-Dimethyl-1,3-pentadiene , is well-documented and provides a clear example of how a subtle change in methyl group placement leads to a distinct mass spectrum. nih.govnist.gov
In the mass spectrum of 2,4-Dimethyl-1,3-pentadiene, the molecular ion peak is also observed at m/z 96. However, its most prominent fragment, the base peak, is found at m/z 81. nih.gov This corresponds to the loss of a methyl radical (•CH₃), a highly favored process that results in a stable, resonance-stabilized allylic cation. The structural arrangement of 2,4-dimethyl-1,3-pentadiene makes this particular fragmentation pathway exceptionally favorable, leading to the high relative abundance of the m/z 81 ion. While (E)-1,3-Pentadiene, 2,3-dimethyl- is also expected to produce an m/z 81 fragment, the relative intensities of this and other fragments would likely differ, allowing for their differentiation.
A detailed analysis of the major fragments of 2,4-Dimethyl-1,3-pentadiene provides a basis for this comparison.
Table 1: Key Mass Spectrometry Fragmentation Data for 2,4-Dimethyl-1,3-pentadiene
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
|---|---|---|---|
| 96 | [C₇H₁₂]⁺• | - | Molecular Ion (M⁺•) |
| 81 | [C₆H₉]⁺ | •CH₃ | Base Peak; loss of a methyl radical leading to a stable allylic cation. nih.gov |
| 67 | [C₅H₇]⁺ | •C₂H₅ | Loss of an ethyl radical. |
| 55 | [C₄H₇]⁺ | •C₃H₅ | Further fragmentation involving the loss of a propyl radical or sequential losses. |
| 41 | [C₃H₅]⁺ | •C₄H₇ | Allyl cation, a common fragment in the mass spectra of alkenes. |
Data derived from the NIST Mass Spectrometry Data Center. nih.govnist.gov
By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS), these isomers, which would have different retention times, can be definitively identified. The unique combination of retention time and fragmentation pattern provides unambiguous confirmation of the specific isomer present in a sample.
Reactivity Profiles and Mechanistic Investigations of E 1,3 Pentadiene, 2,3 Dimethyl
Pericyclic Reactions: Regio-, Stereo-, and Chemoselectivity
The pericyclic reactions of (E)-1,3-Pentadiene, 2,3-dimethyl- are dominated by [4+2] cycloadditions, a class of reactions renowned for their high degree of control over product stereochemistry and regiochemistry. The substitution pattern of the diene, featuring three methyl groups, plays a critical role in directing the outcome of these transformations.
Diels-Alder Cycloadditions: [4+2] Cycloaddition with Diverse Dienophiles
(E)-1,3-Pentadiene, 2,3-dimethyl- readily participates in Diels-Alder reactions, a powerful synthetic method for forming six-membered rings. youtube.com This concerted reaction involves the interaction of the four pi-electrons of the diene with two pi-electrons of a dienophile, leading to the simultaneous formation of two new sigma bonds. libretexts.org The electron-rich nature of (E)-1,3-Pentadiene, 2,3-dimethyl-, conferred by its three electron-donating methyl groups, makes it an excellent partner for a wide array of electron-poor dienophiles. nih.gov
Classic examples involve reactions with dienophiles such as maleic anhydride (B1165640) and various acrylates. For instance, in a reaction analogous to that of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride, (E)-1,3-Pentadiene, 2,3-dimethyl- is expected to form a bicyclic anhydride adduct stereoselectively. harvard.edu Furthermore, its reactions with unsymmetrical dienophiles like acrylonitrile (B1666552) have been a subject of mechanistic studies, highlighting its utility in forming complex cyclohexene (B86901) derivatives. rsc.orgwikipedia.org
Normal and Inverse Electron Demand Diels-Alder Reactions
Diels-Alder reactions are generally categorized based on the electronic properties of the diene and dienophile. The most common type is the normal electron demand Diels-Alder reaction , which occurs between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com (E)-1,3-Pentadiene, 2,3-dimethyl- is a prototypical electron-rich diene due to the electron-donating hyperconjugation effects of its three methyl substituents. This electronic enrichment increases the energy of its Highest Occupied Molecular Orbital (HOMO). Consequently, it reacts most rapidly with dienophiles possessing electron-withdrawing groups (e.g., carbonyls, cyano groups, nitro groups), which lower the energy of their Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The smaller HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction rate. youtube.com
The alternative, the inverse electron demand Diels-Alder reaction , involves an electron-poor diene and an electron-rich dienophile. masterorganicchemistry.com This pathway is not characteristic for (E)-1,3-Pentadiene, 2,3-dimethyl- due to its inherent electron-rich properties.
Influence of Steric and Electronic Effects on Selectivity
The regio- and stereoselectivity of the Diels-Alder reactions of (E)-1,3-Pentadiene, 2,3-dimethyl- are governed by a combination of steric and electronic factors.
Electronic Effects: The electron-donating methyl groups not only activate the diene for normal demand Diels-Alder reactions but also control the regioselectivity in reactions with unsymmetrical dienophiles. Frontier Molecular Orbital (FMO) theory predicts that the regiochemical outcome is determined by the interaction of the largest orbital coefficients on the diene (HOMO) and dienophile (LUMO). For an unsymmetrical diene like this, the terminal carbons (C1 and C4) have different orbital coefficients, which leads to preferential formation of one regioisomer over the other.
Steric Effects: The methyl groups at the C2 and C3 positions introduce significant steric hindrance. This bulkiness can influence the endo/exo selectivity of the cycloaddition. While the endo product is often favored due to secondary orbital interactions, significant steric repulsion between substituents on the diene and dienophile can favor the formation of the more sterically accessible exo product. masterorganicchemistry.com For example, in computational studies of the related 2,3-dimethyl-1,3-butadiene, the steric clash of the methyl groups can play a decisive role in the transition state geometry and, consequently, the product distribution.
Asymmetric Diels-Alder Catalysis and Chiral Auxiliary Strategies
Achieving enantioselectivity in Diels-Alder reactions requires the introduction of a chiral influence, which can be accomplished using either a chiral catalyst or a chiral auxiliary. nih.gov
Asymmetric Catalysis: Chiral Lewis acids are commonly employed to catalyze Diels-Alder reactions enantioselectively. youtube.com The Lewis acid coordinates to the electron-withdrawing group of the dienophile, lowering its LUMO energy and accelerating the reaction. libretexts.org If the Lewis acid possesses chiral ligands, it creates a chiral environment around the dienophile. This forces the diene to approach from one face preferentially, resulting in the formation of one enantiomer of the product in excess. For instance, a ruthenium-based chiral Lewis acid has been successfully used in the asymmetric Diels-Alder reaction of the closely related 2,3-dimethylbutadiene with α,β-unsaturated ketones, achieving high yields and enantioselectivities up to 96% ee. nih.gov This strategy is directly applicable to (E)-1,3-Pentadiene, 2,3-dimethyl-.
Chiral Auxiliary Strategies: An alternative approach involves covalently attaching a chiral auxiliary to the dienophile (or less commonly, the diene). wikipedia.org This substrate-based approach, pioneered by researchers like David A. Evans using oxazolidinone auxiliaries, relies on the steric bulk of the auxiliary to block one face of the dienophile, directing the diene to attack from the opposite face. harvard.edursc.org After the cycloaddition, the auxiliary is chemically cleaved and can often be recovered for reuse. nih.gov Camphorsultams are another class of highly effective auxiliaries for directing stereoselective Diels-Alder reactions. harvard.edu
Computational Modeling of Transition States and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanistic details of Diels-Alder reactions. wiley-vch.de Studies on analogous systems provide detailed insights into the transition states and energetics relevant to (E)-1,3-Pentadiene, 2,3-dimethyl-.
For example, DFT calculations (B3LYP/6-31G(d)) on the reaction of the related (E)-1,3-pentadiene with acrylonitrile revealed a very small energetic preference for the concerted Diels-Alder pathway over a stepwise, diradical mechanism. rsc.orgwikipedia.org This suggests that both pathways could be competitive. The calculations allow for the precise determination of transition state geometries, including the lengths of the forming carbon-carbon bonds. Asynchronous transition states, where one sigma bond forms more rapidly than the other, are common. rsc.org
The table below, based on data for the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile, illustrates the typical energetic data obtained from such computational models.
| Pathway | Transition State | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Concerted Diels-Alder | TS1-exo | 33.2 | 0.0 |
| Concerted Diels-Alder | TS2-endo | 33.6 | +0.4 |
| Stepwise Diradical | TS3 (Diradical Formation) | 35.7 | +2.5 |
Data adapted from computational studies on 2,3-dimethyl-1,3-butadiene with acrylonitrile. rsc.org
Competition between Concerted and Stepwise Mechanisms
While the Diels-Alder reaction is classically described as a concerted process, a stepwise mechanism involving a diradical intermediate can be a competitive pathway, particularly with certain substitution patterns. youtube.com The stability of the potential diradical intermediate is a key factor.
Computational investigations have explored this competition in detail. For the reaction between 2,3-dimethyl-1,3-butadiene and acrylonitrile, DFT calculations showed that the concerted transition state is favored by 2.5 kcal/mol over the transition state leading to a diradical intermediate. rsc.orgwikipedia.org Experimentally, this reaction gives both the Diels-Alder adduct and copolymer, which is consistent with the small energy difference and suggests that the diradical pathway, which can initiate polymerization, is accessible. rsc.org For (E)-1,3-pentadiene, the calculated preference for the concerted pathway is even smaller at just 1.2 kcal/mol, again aligning with experimental observations of both cycloaddition and copolymerization. rsc.orgwikipedia.org In contrast, for dienes like cyclopentadiene, the concerted pathway is favored by a more substantial 5.9 kcal/mol, and only the Diels-Alder adduct is observed experimentally. rsc.orgwikipedia.org These findings underscore that for activated dienes like (E)-1,3-Pentadiene, 2,3-dimethyl-, the potential for a competing stepwise mechanism cannot be disregarded.
Sigmatropic Rearrangements (e.g.,rsc.orgresearchgate.net-Hydrogen Shifts in Substituted Pentadienes)
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-electron system. libretexts.org The rsc.orgresearchgate.net-hydrogen shift is a common and thermally allowed suprafacial process in 1,3-pentadiene (B166810) systems, involving a concerted movement of a hydrogen atom across the conjugated diene framework. libretexts.orgstereoelectronics.org This rearrangement proceeds through a stabilized aromatic-like transition state. youtube.com For instance, 5-methyl-1,3-cyclopentadiene readily undergoes rsc.orgresearchgate.net-hydrogen shifts at room temperature, leading to a mixture of isomers. libretexts.org Similarly, heating (3Z)-1,3-pentadiene with deuterium (B1214612) substitution at the C5 position results in the scrambling of the deuterium label between the first and fifth positions, confirming the occurrence of a rsc.orgresearchgate.net-hydrogen shift. libretexts.org
While thermal rsc.orgresearchgate.net-hydrogen shifts are generally forbidden due to the high-energy antarafacial transition state required, libretexts.orgstereoelectronics.org the rsc.orgresearchgate.net-shift is a facile process for many pentadienes. Theoretical studies using density functional theory have been employed to investigate the mechanism of the rsc.orgresearchgate.net-hydrogen shift in (Z)-1,3-pentadiene. acs.org In the context of (E)-1,3-Pentadiene, 2,3-dimethyl-, the principles of rsc.orgresearchgate.net-sigmatropic shifts are relevant, although specific studies on this particular substituted diene are not extensively detailed in the provided results. The presence of methyl groups at the 2 and 3 positions would influence the electronics and sterics of the diene system, potentially affecting the kinetics and equilibrium of such rearrangements.
Electrocyclic Reactions of Related Conjugated Systems
Electrocyclic reactions are pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening reaction. researchgate.netlibretexts.orgorganicchemistrydata.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). researchgate.netlibretexts.org
For conjugated dienes (a 4π-electron system), thermal cyclization to a cyclobutene (B1205218) proceeds via a conrotatory motion of the termini, while photochemical cyclization occurs in a disrotatory manner. libretexts.orgorganicchemistrydata.org For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene yields (2E,4Z)-2,4-hexadiene, whereas the trans isomer gives (2E,4E)-2,4-hexadiene. libretexts.org Conversely, under photochemical conditions, these stereochemical outcomes are reversed. libretexts.orglibretexts.org
Conjugated trienes (a 6π-electron system) follow the opposite trend: thermal cyclization to a cyclohexadiene is a disrotatory process, and photochemical cyclization is conrotatory. libretexts.org For example, (2E,4Z,6E)-2,4,6-octatriene thermally cyclizes to cis-5,6-dimethyl-1,3-cyclohexadiene, but under photochemical conditions, it forms the trans isomer. libretexts.orglibretexts.org While specific examples involving (E)-1,3-Pentadiene, 2,3-dimethyl- are not explicitly detailed, its conjugated diene structure suggests it would be expected to undergo a 4π-electron electrocyclic ring closure to form a substituted cyclobutene derivative, with the stereochemical outcome dictated by the reaction conditions (thermal or photochemical) in accordance with established principles.
Polymerization Behavior and Controlled Polymerization Strategies
(E)-1,3-Pentadiene, 2,3-dimethyl-, also known as methyl isoprene (B109036), has been a subject of interest in polymerization studies, although its industrial application has been limited compared to other rubbers. nsf.gov The steric hindrance provided by the methyl groups influences its polymerization behavior, making it a challenging monomer for certain polymerization techniques. nsf.govrsc.org
Radical Polymerization of Sterically Hindered Dienes (e.g., in Coordination Nanochannels)
Conventional free-radical polymerization of 2,3-dimethyl-1,3-butadiene often yields high molecular weight polymers with broad molecular weight distributions. nsf.gov However, due to steric hindrance, achieving controlled radical polymerization can be difficult. nsf.govrsc.org A novel approach to overcome this challenge involves conducting the radical polymerization within the confined spaces of coordination nanochannels. rsc.orgrsc.orgdntb.gov.ua
This method has been successfully applied to the radical polymerization of 2,3-dimethyl-1,3-butadiene, a sterically hindered diene. rsc.org The nanochannels of porous coordination polymers (PCPs) effectively suppress unfavorable termination reactions, allowing for the polymerization of monomers that are otherwise considered unpolymerizable under standard radical conditions. rsc.org In a typical procedure, a PCP host is immersed in the monomer (2,3-dimethyl-1,3-butadiene) along with an initiator like 2,2'-azobis(isobutyronitrile) (AIBN). rsc.org The polymerization is then carried out by heating the mixture. rsc.org This technique not only facilitates the polymerization but also allows for tuning the microstructure of the resulting polymer based on the structure of the porous host. rsc.org
Stereospecific Coordinative Polymerization with Transition Metal Catalysts (e.g., Cu-, Nd-, Ti-, Fe-based systems)
Coordinative polymerization using transition metal catalysts is a powerful method for controlling the stereochemistry of polydienes. For related dienes, various catalytic systems have been shown to produce polymers with high stereoregularity. For example, neodymium-based catalysts have been used to polymerize (E)-2-methyl-1,3-pentadiene to a cis-1,4 isotactic polymer with a heterogeneous catalyst and a cis-1,4 syndiotactic polymer with a homogeneous catalyst. researchgate.net Similarly, CpTiCl3-based catalysts can produce cis-1,4 isotactic poly(2-methyl-1,3-pentadiene). researchgate.net
In the case of 2,3-dimethyl-1,3-butadiene, Ziegler-type catalysts such as Al(i-C4H9)3-TiCl4 can yield cis-1,4-polydimethylbutadiene when the aluminum component is in excess. researchgate.net When the Al/Ti ratio is 1 or less, a cyclic polymer with some trans-1,4 units is formed. researchgate.net The microstructure of the resulting polymer is highly dependent on the catalyst system and reaction conditions.
Living Anionic Copolymerization and Terpolymerization Approaches
Living anionic polymerization offers excellent control over molecular weight and results in polymers with narrow molecular weight distributions. rsc.org This technique has been applied to the polymerization of pentadiene isomers. rsc.org For instance, the anionic polymerization of (E)-1,3-pentadiene with n-butyllithium as an initiator in an aromatic solvent yields polymers with predictable molecular weights and narrow polydispersity (Đ ≤ 1.15). rsc.org
The living nature of this polymerization allows for the synthesis of well-defined block copolymers. rsc.org For example, after the polymerization of (E)-1,3-pentadiene, sequential addition of other monomers like methyl methacrylate (B99206) (MMA) or 2-vinylpyridine (B74390) (2VP) can produce diblock copolymers such as poly(EP)-b-poly(MMA) and poly(EP)-b-poly(2VP). rsc.org Furthermore, living anionic copolymerization has been used to create novel terpolymers. For example, a well-defined poly(1,3-pentadiene-co-styrene-co-1,1-diphenylethylene) terpolymer with alternating structures has been synthesized. researchgate.net Statistical copolymers of α-methylstyrene and 1,3-pentadiene isomers have also been prepared using living anionic polymerization in the presence of a polar additive. bohrium.comresearchgate.net While these examples focus on related pentadienes, the principles of living anionic polymerization are applicable to (E)-1,3-Pentadiene, 2,3-dimethyl-, potentially enabling the synthesis of well-defined homopolymers and copolymers.
Microstructure Analysis of Resulting Polymers (e.g., 1,4-cis, 1,4-trans, 1,2-syndiotactic)
The microstructure of poly(2,3-dimethyl-1,3-butadiene) (PDMB) is crucial as it determines the physical properties of the polymer. The primary modes of addition during polymerization are 1,4- and 1,2-addition, with the 1,4-addition leading to either cis or trans configurations. endress.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the microstructure of these polymers. researchgate.net High-frequency NMR (e.g., 220-MHz) can distinguish between cis-1,4 and trans-1,4 units and even provide information on the distribution of dyads and triads of these structural units. For instance, PDMB prepared by butyllithium (B86547) in cyclohexane (B81311) shows long sequences of trans units, which can lead to partial crystallinity. In contrast, polymers prepared under free-radical conditions may not exhibit a well-defined structure. rsc.org
The microstructure can be influenced by the polymerization method. For example, radical polymerization of 2,3-dimethyl-1,3-butadiene within coordination nanochannels can produce a polymer with a regulated structure, showing a clear endothermic peak in differential scanning calorimetry (DSC) analysis, which is absent in the bulk-synthesized polymer. rsc.org This suggests a higher content of a specific microstructure, likely 1,4-trans. rsc.org The table below summarizes the different microstructures obtained under various polymerization conditions for related dienes.
Table 1: Microstructure of Polydienes from Different Polymerization Methods
| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Microstructure |
|---|---|---|---|
| (E)-2-Methyl-1,3-pentadiene | Coordinative | Heterogeneous Neodymium | cis-1,4 isotactic researchgate.net |
| (E)-2-Methyl-1,3-pentadiene | Coordinative | Homogeneous Neodymium | cis-1,4 syndiotactic researchgate.net |
| 2,3-Dimethyl-1,3-butadiene | Coordinative | Al(i-C4H9)3-TiCl4 (Al excess) | cis-1,4 researchgate.net |
| 2,3-Dimethyl-1,3-butadiene | Anionic | Butyllithium in cyclohexane | High 1,4-trans content |
| 2,3-Dimethyl-1,3-butadiene | Radical in nanochannels | AIBN | Regulated, high 1,4-trans content rsc.org |
Other Fundamental Organic Reactions
The reactivity of (E)-1,3-pentadiene, 2,3-dimethyl- is governed by its conjugated diene system, which is rendered electron-rich by the presence of three alkyl substituents on the double bonds. This electronic character dictates its behavior in a variety of fundamental organic reactions.
The electron-rich nature of the conjugated π-system in (E)-1,3-pentadiene, 2,3-dimethyl- makes it highly susceptible to attack by electrophiles. Nucleophilic addition, conversely, is not a characteristic reaction for this type of electron-rich compound under normal conditions.
Electrophilic Addition
Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.org The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds to form a resonance-stabilized allylic carbocation. vaia.compharmaguideline.com
For (E)-1,3-pentadiene, 2,3-dimethyl-, the initial protonation is expected to occur at the C-1 position of the terminal double bond. This is because this pathway generates the most stable possible carbocation intermediate: a tertiary allylic carbocation. The positive charge in this intermediate is delocalized over the C-2 and C-4 positions.
The subsequent attack by a nucleophile (Nu⁻) can occur at either of these electrophilic centers, leading to a mixture of 1,2- and 1,4-addition products.
1,2-Addition: The nucleophile attacks at the C-2 position, yielding the 1,2-adduct.
1,4-Addition: The nucleophile attacks at the C-4 position, resulting in the 1,4-adduct, which features a shift of the double bond to the C-2 position.
The regioselectivity and the ratio of the 1,2- to 1,4-addition products are influenced by factors such as reaction temperature and the nature of the nucleophile and solvent.
Table 1: Predicted Products of Electrophilic Addition to (E)-1,3-Pentadiene, 2,3-dimethyl-
| Reagent (E-Nu) | 1,2-Addition Product | 1,4-Addition Product |
| HBr | 4-Bromo-2,3-dimethyl-1-pentene | 4-Bromo-2,3-dimethyl-2-pentene |
| Cl₂ | 3,4-Dichloro-2,3-dimethyl-1-pentene | 2,5-Dichloro-3,4-dimethyl-2-pentene |
| H₂O (acid-cat.) | 2,3-Dimethyl-1-penten-3-ol | 2,3-Dimethyl-2-penten-4-ol |
Note: The table presents predicted products based on established mechanisms of electrophilic addition to conjugated dienes.
The double bonds in (E)-1,3-pentadiene, 2,3-dimethyl- are susceptible to both oxidation and reduction reactions, leading to a variety of saturated and functionalized products.
Oxidation
The oxidation of (E)-1,3-pentadiene, 2,3-dimethyl- can lead to different products depending on the oxidizing agent and reaction conditions.
Epoxidation: Reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can selectively oxidize one or both of the double bonds to form epoxides. Due to the substitution pattern, the C1=C2 double bond is generally more reactive towards epoxidation.
Dihydroxylation: Oxidants such as potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions or osmium tetroxide (OsO₄) can convert the double bonds into diols (glycols).
Ozonolysis: Cleavage of the double bonds can be achieved through ozonolysis (O₃). Depending on the workup conditions (reductive or oxidative), this can yield a mixture of ketones and aldehydes. For instance, reductive workup (e.g., with zinc or dimethyl sulfide) would be expected to yield propanone, ethanal, and formaldehyde.
Reduction
Reduction of the diene system can be accomplished through several methods, leading to either partial or complete saturation of the carbon chain.
Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), (E)-1,3-pentadiene, 2,3-dimethyl- can be fully hydrogenated to yield the corresponding alkane, 2,3-dimethylpentane.
Dissolving Metal Reduction (Birch Reduction): The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a characteristic reaction of conjugated dienes. msu.edu This method typically results in the 1,4-reduction of the diene system. For (E)-1,3-pentadiene, 2,3-dimethyl-, this would produce 2,3-dimethyl-2-pentene (B84793) as the major product. msu.edu
Table 2: Common Oxidation and Reduction Reactions of (E)-1,3-Pentadiene, 2,3-dimethyl-
| Reaction Type | Reagent(s) | Major Product(s) |
| Oxidation | m-CPBA | 2,3-Dimethyl-1,2-epoxy-3-pentene |
| Cold, dilute KMnO₄ | 2,3-Dimethyl-3-pentene-1,2-diol | |
| 1. O₃; 2. Zn/H₂O | Propanone, Ethanal, Formaldehyde | |
| Reduction | H₂, Pd/C | 2,3-Dimethylpentane |
| Na, NH₃ (l), EtOH | 2,3-Dimethyl-2-pentene |
The conjugated π-system of (E)-1,3-pentadiene, 2,3-dimethyl- makes it a potential substrate for various transition metal-catalyzed reactions that allow for the construction of complex molecular architectures. These reactions often proceed with high chemo-, regio-, and stereoselectivity.
Difunctionalization
Transition metal catalysis can facilitate the addition of two different functional groups across the diene system. While specific examples for (E)-1,3-pentadiene, 2,3-dimethyl- are not extensively documented, analogous reactions with similar dienes suggest its potential utility. For instance, electrochemical hydrocarboxylation using carbon dioxide in the presence of a catalyst can install a carboxylic acid group. rsc.org
Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful C-C bond-forming methods. For a diene like (E)-1,3-pentadiene, 2,3-dimethyl- to participate as a coupling partner, it would typically need to be converted into a suitable derivative, such as a boronic ester or a halide.
However, dienes can also participate in other types of coupling processes. Palladium-catalyzed reductive dimerization of substituted dienes is a known transformation. This suggests that under appropriate palladium catalysis, (E)-1,3-pentadiene, 2,3-dimethyl- could potentially undergo dimerization or be used in related coupling reactions. Research on the palladium-catalyzed cross-coupling of 2,3-bis(pinacolatoboryl)-1,3-butadiene demonstrates that highly substituted dienes can be effectively coupled with aryl halides, indicating a potential pathway for the functionalization of derivatives of (E)-1,3-pentadiene, 2,3-dimethyl-. nih.gov
Theoretical and Computational Chemistry Investigations of E 1,3 Pentadiene, 2,3 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, B3LYP, M06-2X)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its various functionals, such as B3LYP and M06-2X, are powerful tools for investigating electronic structure and molecular orbitals, which in turn dictate a molecule's reactivity. nih.govcuny.edu
For conjugated dienes, the electronic structure is characterized by sp² hybridized carbon atoms that form a delocalized π-electron system across the four-carbon chain. libretexts.org This delocalization leads to enhanced stability compared to non-conjugated dienes. libretexts.orglibretexts.org Computational methods can precisely model this delocalization and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial for predicting the outcomes of pericyclic reactions, such as the Diels-Alder reaction.
A computational investigation into the reaction of the related isomer, 2,3-dimethyl-1,3-butadiene (B165502) , with acrylonitrile (B1666552) highlights the utility of different DFT functionals. nih.gov This study used B3LYP and M06-2X to compare the energetics of a concerted Diels-Alder cycloaddition versus a stepwise diradical pathway. The results showed that the B3LYP/6-31G(d) level of theory predicted the concerted reaction to be favored by 2.5 kcal/mol. nih.gov Such calculations are critical for predicting reaction feasibility and mechanism. The M06-2X functional is often noted for providing more accurate activation and reaction energetics, although it can overestimate the energies of diradicals. nih.govcuny.edu
Table 1: Comparison of Computational Findings for Competing Reaction Pathways of 2,3-dimethyl-1,3-butadiene with Acrylonitrile
| Computational Method | Pathway | Relative Energy (kcal/mol) | Implication |
|---|---|---|---|
| B3LYP/6-31G(d) | Concerted (Diels-Alder) | Favored by 2.5 | Predicts a preference for cycloaddition |
This table illustrates the type of data generated from DFT calculations to compare reaction mechanisms for a structural isomer of (E)-1,3-Pentadiene, 2,3-dimethyl-. nih.gov
Conformational Analysis and Potential Energy Surfaces (e.g., using AM1, MMX Methods)
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and the energy associated with them. For conjugated dienes, the most significant conformational freedom is the rotation around the central C-C single bond, leading to two primary planar conformations: the s-trans and s-cis. libretexts.orgunits.it The s-trans conformer is generally more stable due to reduced steric hindrance, but the s-cis conformation is required for participation in concerted Diels-Alder reactions. libretexts.org
Computational methods, including semi-empirical methods like Austin Model 1 (AM1) and Molecular Mechanics (MMX) force fields, are often employed for rapid conformational searches and to identify low-energy structures. mdpi.com These methods can calculate the potential energy surface (PES) for rotation around the central single bond, revealing the energy barrier between the s-cis and s-trans forms. For 1,3-butadiene (B125203), this barrier is approximately 3.7 kcal/mol, a value that arises from the partial double-bond character of the central bond due to π-conjugation. youtube.com
In a study on the [4+2]-cycloaddition of 2,3-dimethylbuta-1,3-diene , the semi-empirical RM1 method, implemented in the MOPAC2012 program, was used to construct the potential energy surfaces for the reaction pathways. researchgate.net This analysis is essential for mapping the energetic landscape from reactants to products, passing through transition states. researchgate.net
Table 2: Typical Energy Differences in Conjugated Diene Conformers
| Conformer | Relative Stability | Reason | Role in Reactivity |
|---|---|---|---|
| s-trans | More Stable | Lower steric hindrance | Cannot participate in concerted Diels-Alder reactions |
| s-cis | Less Stable | Steric repulsion between terminal groups | Essential for concerted Diels-Alder reactions |
This table outlines the general conformational preferences for conjugated dienes, which would be applicable to (E)-1,3-Pentadiene, 2,3-dimethyl-. libretexts.orgyoutube.com
Elucidation of Reaction Mechanisms and Transition State Characterization
One of the most powerful applications of computational chemistry is the detailed elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The characterization of a transition state and the calculation of its energy relative to the reactants (the activation energy) provide a quantitative prediction of the reaction rate and its mechanism.
For the Diels-Alder reaction, a central debate is whether it proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving a diradical intermediate. Computational studies on 2,3-dimethylbuta-1,3-diene have provided significant insights here.
A study using the semi-empirical RM1 method on its reaction with methyl acrylate (B77674) suggested a two-step biradical mechanism was more likely than a one-step concerted pathway. The calculated activation energy for the rate-limiting step was 20.6 kcal/mol. researchgate.net
Another study using DFT (B3LYP/6-31G(d)) on the reaction with acrylonitrile found that the concerted pathway was energetically favored over the stepwise diradical pathway. nih.gov
Table 3: Calculated Activation Parameters for Reactions of 2,3-dimethylbuta-1,3-diene
| Reaction Partner | Computational Method | Proposed Mechanism | Calculated Activation Energy (Ea) |
|---|---|---|---|
| Methyl Acrylate | RM1 (semi-empirical) | Two-step (biradical) | 20.6 kcal/mol |
Data derived from computational studies on a structural isomer of (E)-1,3-Pentadiene, 2,3-dimethyl-. nih.govresearchgate.net
Prediction of Spectroscopic Properties from Computational Models
Computational models are widely used to predict spectroscopic data, such as IR and NMR spectra, which serves as an invaluable tool for structure confirmation and interpretation of experimental results.
IR Spectra: Vibrational frequencies can be calculated using DFT methods. These calculations yield a set of harmonic frequencies that are typically higher than the experimental values. To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. nih.gov
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with a DFT functional like B3LYP, is the standard approach. nih.gov The calculation produces absolute magnetic shielding values (isotropic shielding constants) for each nucleus. These values are then converted to chemical shifts (ppm) by linear scaling, using parameters derived from plotting calculated shieldings against experimental shifts for a set of standard compounds, such as tetramethylsilane (B1202638) (TMS). youtube.com
While specific calculated spectra for (E)-1,3-Pentadiene, 2,3-dimethyl- are not available in the searched literature, the methodologies are well-established.
Table 4: Common Computational Methods for Spectroscopic Prediction
| Spectrum | Computational Method | Basis Set Example | Key Output | Post-Calculation Step |
|---|---|---|---|---|
| FT-IR | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational Frequencies | Frequency Scaling |
| ¹H & ¹³C NMR | GIAO-DFT (e.g., B3LYP) | 6-311++G(2d,p) | Isotropic Shielding Values | Linear Scaling to Chemical Shifts |
This table summarizes standard, state-of-the-art methods for predicting spectroscopic properties of organic molecules. nih.govyoutube.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit motion of atoms and molecules over time. youtube.com This is particularly useful for understanding the dynamic behavior of flexible molecules and the explicit role of solvent molecules on reactivity.
MD simulations rely on force fields (like AMBER, CHARMM, or COMPASS) to define the potential energy of the system. By solving Newton's laws of motion, MD traces the trajectory of every atom, providing a view of molecular motion, conformational changes, and solute-solvent interactions on a timescale from picoseconds to microseconds. youtube.com
The influence of the solvent on reaction rates and selectivity is a critical area of study. A comprehensive theoretical investigation on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with a dienophile was performed across 23 different solvents using a Self-Consistent Reaction Field (SCRF) model with DFT. researchgate.net This approach, while not a full MD simulation, models the solvent as a continuous dielectric medium and provides insight into solvent effects. The study found good agreement with experimental reaction rates and used Natural Bond Orbital (NBO) analysis to confirm that the stabilization energy of the forming C-N bonds was a key factor in the interaction between the transition state and the solvent molecules. researchgate.net Generally, factors like the solvent's hydrogen bond donating ability and polarity are known to influence Diels-Alder reactions.
Advanced Applications of E 1,3 Pentadiene, 2,3 Dimethyl in Complex Organic Synthesis and Materials Science
Strategic Building Block in the Synthesis of Natural Products and Bioactive Molecules
(E)-1,3-Pentadiene, 2,3-dimethyl-, with its conjugated double bond system, is a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. ontosight.ai This reaction is a powerful tool in organic synthesis for the formation of six-membered rings, a common motif in a vast array of natural products and bioactive molecules. The substitution pattern of the diene can influence the stereochemical outcome of the reaction, making it a potentially valuable component in the strategic synthesis of complex targets.
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. The reaction's ability to form multiple carbon-carbon bonds in a single, often stereospecific, step has made it a cornerstone of synthetic organic chemistry. The presence of methyl groups on the diene backbone of (E)-1,3-Pentadiene, 2,3-dimethyl- can direct the regioselectivity and stereoselectivity of the cycloaddition, offering a pathway to specific isomers of the resulting cyclic adducts.
While the general utility of the Diels-Alder reaction in the synthesis of complex molecules is well-established, specific, documented examples of the application of (E)-1,3-Pentadiene, 2,3-dimethyl- in the total synthesis of named natural products or bioactive molecules are not prevalent in readily accessible scientific literature. The potential for its use remains, particularly in the construction of substituted cyclohexene cores that may serve as key intermediates in the synthesis of larger, more complex structures. Further research is needed to fully explore and document the practical applications of this diene in this domain.
Precursor for Advanced Polymeric Materials with Controlled Topologies and Microstructures
The carbon-carbon double bonds in (E)-1,3-Pentadiene, 2,3-dimethyl- make it a suitable monomer for polymerization, offering a route to a variety of polymeric materials. Research in this area has touched upon the synthesis of polymers with controlled architectures, such as alternating and block copolymers.
Anionic polymerization is a key technique that has been explored for the polymerization of dienes like (E)-1,3-Pentadiene, 2,3-dimethyl-. This method allows for a high degree of control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Studies have indicated the potential for creating alternating copolymers by reacting (E)-1,3-Pentadiene, 2,3-dimethyl- with other monomers. In such copolymers, the monomer units are arranged in a regular, alternating sequence along the polymer chain, leading to materials with unique properties distinct from those of the corresponding homopolymers or random copolymers.
Furthermore, the synthesis of block copolymers incorporating (E)-1,3-Pentadiene, 2,3-dimethyl- has been a subject of investigation. Block copolymers consist of long sequences, or "blocks," of different monomer units. These materials can self-assemble into a variety of ordered nanostructures, making them useful in applications such as thermoplastic elastomers, adhesives, and drug delivery systems.
The microstructure of polymers derived from (E)-1,3-Pentadiene, 2,3-dimethyl- is another critical aspect that can be controlled during polymerization. The way in which the monomer units are incorporated into the polymer chain (e.g., 1,4-addition vs. 1,2-addition) and the stereochemistry of the resulting double bonds (cis vs. trans) significantly impact the physical and mechanical properties of the final material. While the principles of microstructure control in polydienes are well-understood, detailed studies focusing specifically on achieving high levels of control for (E)-1,3-Pentadiene, 2,3-dimethyl- and correlating these microstructures with material properties are an area for continued research.
Below is a table summarizing the types of polymeric structures that have been explored using monomers related to (E)-1,3-Pentadiene, 2,3-dimethyl-.
| Polymer Topology | Description | Potential Applications |
| Alternating Copolymers | Monomer units are arranged in a regular, alternating A-B-A-B sequence. | Specialty elastomers, materials with tailored refractive indices. |
| Block Copolymers | Composed of two or more long blocks of different homopolymers. | Thermoplastic elastomers, adhesives, compatibilizers, nanostructured materials. |
Role in the Development of Novel Catalytic Systems and Reagents
The application of (E)-1,3-Pentadiene, 2,3-dimethyl- in the development of novel catalytic systems and as a specific reagent in organic synthesis is not extensively documented in the current body of scientific literature. As a diene, it has the potential to act as a ligand for transition metal catalysts. The electronic and steric properties of the diene, influenced by its methyl substituents, could modulate the reactivity and selectivity of a catalytic center. Such metal-diene complexes could find applications in various catalytic transformations, including hydrogenation, hydroformylation, and other carbon-carbon bond-forming reactions. However, specific examples of catalysts where (E)-1,3-Pentadiene, 2,3-dimethyl- plays a crucial and well-defined role are not readily found.
Similarly, its use as a specialized reagent, beyond its role as a diene in cycloadditions, is not a prominent feature in published research. The development of new reagents often involves the strategic incorporation of functional groups and structural motifs to achieve specific reactivity. While the structure of (E)-1,3-Pentadiene, 2,3-dimethyl- offers a scaffold for further functionalization, its direct application as a novel reagent appears to be an underexplored area.
Exploitation in Specialized Chemical Methodologies (e.g., Flow Chemistry, Microreactor Technologies)
The use of (E)-1,3-Pentadiene, 2,3-dimethyl- in specialized chemical methodologies such as flow chemistry and microreactor technologies is an area with little to no specific documentation. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and high-throughput screening.
Microreactor technology, a subset of flow chemistry, utilizes devices with micrometer-sized channels to conduct reactions. These systems can provide precise control over reaction parameters and are particularly well-suited for the optimization of reaction conditions and the synthesis of small quantities of materials for screening purposes.
Given that polymerization reactions, including those involving dienes, can be highly exothermic, their implementation in flow reactors can offer significant benefits in terms of temperature control and, consequently, control over polymer properties. However, the scientific literature does not currently provide specific examples or detailed studies on the polymerization of (E)-1,3-Pentadiene, 2,3-dimethyl- or its use in other reactions within flow chemistry or microreactor setups. This remains a potential area for future research to explore the benefits of these advanced methodologies for reactions involving this particular diene.
Emerging Research Frontiers and Future Directions for E 1,3 Pentadiene, 2,3 Dimethyl
Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations
The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of (E)-1,3-pentadiene, 2,3-dimethyl-. Research in this area is geared towards achieving high efficiency and selectivity in various chemical transformations.
Transition metal catalysis, a cornerstone of modern organic synthesis, offers a versatile platform for the functionalization of dienes. nih.gov For (E)-1,3-pentadiene, 2,3-dimethyl-, catalytic systems enabling C-H activation are of particular interest. oup.com Such systems, often employing rhodium or iridium catalysts, could facilitate the direct introduction of functional groups, bypassing the need for pre-functionalized substrates. oup.com The regioselectivity of these reactions would be a critical aspect to control, given the multiple C-H bonds present in the molecule.
Another promising avenue is the use of copper-catalyzed reactions for hydrofunctionalization, borofunctionalization, and difunctionalization of 1,3-dienes. acs.org These methods are attractive due to the low cost and toxicity of copper catalysts. acs.org Adapting these systems for (E)-1,3-pentadiene, 2,3-dimethyl- could provide efficient routes to a variety of derivatives with tailored properties.
Furthermore, the development of catalysts for stereoselective polymerization of dienes is a significant research area. nih.gov While much of the focus has been on simpler dienes for the production of synthetic rubbers, catalysts that can control the stereochemistry of polymers derived from substituted dienes like (E)-1,3-pentadiene, 2,3-dimethyl- could lead to new materials with unique properties. nih.govlibretexts.org
Below is a table summarizing potential catalytic transformations for (E)-1,3-Pentadiene, 2,3-dimethyl-:
| Catalytic Transformation | Potential Catalyst System | Desired Outcome |
| C-H Activation/Functionalization | Rhodium or Iridium complexes | Direct introduction of functional groups |
| Hydrofunctionalization | Copper-based catalysts | Addition of H and a functional group across a double bond |
| Borofunctionalization | Copper-based catalysts | Introduction of a boron moiety for further transformations |
| Difunctionalization | Copper-based catalysts | Addition of two functional groups across the diene system |
| Stereoselective Polymerization | Rare-earth metal complexes | Creation of polymers with controlled stereochemistry |
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including (E)-1,3-pentadiene, 2,3-dimethyl-. youtube.com A key focus is the use of renewable feedstocks and the development of environmentally benign reaction conditions.
One potential sustainable route to (E)-1,3-pentadiene, 2,3-dimethyl- could start from bio-based platform chemicals. For instance, lactic acid, which can be derived from the fermentation of carbohydrates, can be catalytically converted to pentanedione, which can then be hydrogenated and dehydrated to produce pentadienes. google.com While this specific route to the 2,3-dimethyl substituted pentadiene is not established, it represents a plausible green synthetic strategy.
The use of green solvents is another critical aspect of sustainable chemistry. mdpi.com Research into replacing hazardous volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is ongoing. mdpi.com Applying these solvents to the synthesis and transformations of (E)-1,3-pentadiene, 2,3-dimethyl- would significantly improve the environmental footprint of these processes.
Furthermore, the development of catalytic systems that operate under milder conditions, with higher atom economy and reduced waste generation, aligns with the goals of green chemistry. youtube.com This includes the use of highly efficient and recyclable catalysts.
The following table outlines potential green chemistry approaches for the synthesis of (E)-1,3-Pentadiene, 2,3-dimethyl-:
| Green Chemistry Approach | Description | Potential Benefit |
| Renewable Feedstocks | Utilization of biomass-derived starting materials like lactic acid. google.com | Reduced reliance on fossil fuels. nih.gov |
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. mdpi.com | Improved safety and reduced environmental pollution. |
| Catalytic Efficiency | Development of highly active and selective catalysts to minimize waste. | Higher yields and lower energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. youtube.com | Reduction of byproducts and waste. |
Computational Design and Discovery of New Diene-Based Molecules and Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like (E)-1,3-pentadiene, 2,3-dimethyl-. nih.gov These methods allow for the in-silico investigation of reaction mechanisms, transition states, and the electronic properties of molecules, providing insights that can guide experimental work.
For (E)-1,3-pentadiene, 2,3-dimethyl-, DFT calculations can be employed to study its behavior in various reactions, most notably the Diels-Alder reaction. chemistrysteps.com By modeling the HOMO-LUMO interactions between the diene and different dienophiles, researchers can predict the stereoselectivity and regioselectivity of the cycloaddition, as well as the influence of the methyl substituents on the reaction rate. chemistrysteps.com The stability of the s-cis and s-trans conformations of the diene, which is crucial for its reactivity in the Diels-Alder reaction, can also be computationally assessed. libretexts.org
Computational studies can also aid in the design of new catalysts for the transformation of (E)-1,3-pentadiene, 2,3-dimethyl-. By modeling the interaction of the diene with different metal centers and ligands, it is possible to predict which catalysts will be most effective and selective for a desired transformation, such as C-H activation or polymerization. oup.com
Furthermore, computational screening can be used to explore the potential of (E)-1,3-pentadiene, 2,3-dimethyl- as a building block for new molecules with specific properties. By calculating the electronic and structural properties of hypothetical derivatives, researchers can identify promising candidates for applications in areas like materials science.
The table below highlights key areas where computational chemistry can be applied to the study of (E)-1,3-Pentadiene, 2,3-dimethyl-:
| Computational Application | Method | Objective |
| Reaction Mechanism Studies | DFT | Elucidate the pathways of reactions like the Diels-Alder cycloaddition. |
| Catalyst Design | DFT | Predict the efficacy and selectivity of new catalysts for diene transformations. |
| Molecular Property Prediction | DFT, Molecular Dynamics | Forecast the electronic and material properties of novel diene-based molecules. |
| Conformational Analysis | DFT | Determine the relative stability of different conformations of the diene. libretexts.org |
Exploration in Optoelectronic Materials or Supramolecular Assemblies
The conjugated π-system of (E)-1,3-pentadiene, 2,3-dimethyl- makes it a potential building block for the development of novel optoelectronic materials and supramolecular assemblies. researchgate.net While research in this area for this specific molecule is still in its nascent stages, the principles governing the properties of conjugated systems provide a strong basis for exploration.
The incorporation of (E)-1,3-pentadiene, 2,3-dimethyl- into polymers could lead to materials with interesting electronic and photophysical properties. researchgate.net The methyl substituents would influence the polymer's morphology and solubility, which in turn would affect its performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The control of supramolecular assembly of such conjugated polymers is crucial for optimizing their solid-state properties. researchgate.net
Furthermore, the diene moiety can participate in the formation of well-defined supramolecular structures through non-covalent interactions like π-π stacking. researchgate.net The design of molecules incorporating the (E)-1,3-pentadiene, 2,3-dimethyl- unit could lead to the self-assembly of nano- and microstructures with tailored optical and electronic properties. Strong coupling between the vibrational modes of the molecule and a microcavity's optical modes could also be a way to modify and control the supramolecular organization. nih.gov
The potential applications in this field are summarized in the table below:
| Application Area | Concept | Potential Outcome |
| Optoelectronic Materials | Incorporation into conjugated polymers. | Development of new materials for OLEDs and OPVs. |
| Supramolecular Assemblies | Self-assembly of diene-containing molecules. researchgate.net | Formation of ordered nanostructures with specific functions. |
| Molecular Electronics | Use as a molecular wire or switch. | Creation of components for nanoscale electronic devices. |
Bio-Inspired Synthesis and Biocatalysis Approaches for Diene Transformations
Nature provides a vast inspiration for the synthesis and functionalization of complex molecules, including terpenes, which are structurally related to substituted dienes. digitellinc.com Bio-inspired synthetic strategies and the use of biocatalysts are emerging as powerful tools for the transformation of dienes like (E)-1,3-pentadiene, 2,3-dimethyl-.
The biosynthesis of terpenes involves the enzymatic cyclization of linear precursors, a process that chemists are keen to mimic in the laboratory. nih.gov A bio-inspired approach to the synthesis of complex molecules from (E)-1,3-pentadiene, 2,3-dimethyl- could involve mimicking these enzymatic cascades using chemical catalysts.
More directly, the use of enzymes for the transformation of dienes is a rapidly growing field. nih.gov Engineered enzymes, such as cytochrome P450s, have been shown to functionalize terpene backbones with high selectivity. nih.gov It is conceivable that such enzymes could be tailored to hydroxylate or perform other transformations on (E)-1,3-pentadiene, 2,3-dimethyl-, providing access to chiral, functionalized building blocks. The fusion of a terpene synthase with a P450 enzyme has been demonstrated as an effective strategy to improve the efficiency of such reactions. nih.gov
Furthermore, the "Terpene Mini-Path" is a recently developed artificial pathway that allows for the synthesis of terpene precursors from simple alcohols. nih.govresearchgate.net This approach could potentially be adapted for the sustainable production of (E)-1,3-pentadiene, 2,3-dimethyl- or its derivatives in microbial systems.
The table below outlines potential bio-inspired and biocatalytic approaches for (E)-1,3-Pentadiene, 2,3-dimethyl-:
| Approach | Description | Potential Advantage |
| Bio-Inspired Synthesis | Mimicking enzymatic cyclization reactions with chemical catalysts. nih.gov | Access to complex, natural product-like structures. |
| Biocatalytic Functionalization | Using engineered enzymes like P450s for selective transformations. nih.gov | High selectivity and milder reaction conditions. |
| Microbial Production | Utilizing engineered metabolic pathways like the "Terpene Mini-Path". nih.govresearchgate.net | Sustainable and potentially cost-effective production. |
| Enzymatic Polymerization | Using enzymes to catalyze the polymerization of the diene. | Green and selective synthesis of polymers. |
Q & A
Q. What are the optimal methods for synthesizing (E)-1,3-pentadiene derivatives with high stereochemical purity?
To achieve high stereochemical control, catalytic dehydration of bio-derived diols (e.g., 2,3-pentanediol) using acid-base bifunctional catalysts like LaPO4 is recommended. Adjusting the acid/base site ratio (e.g., 2.63) enhances selectivity for (E)-1,3-pentadiene, yielding up to 61.5% under atmospheric conditions. NMR and GC-MS are critical for verifying stereochemistry .
Q. How can the structural isomerism of (E)-1,3-pentadiene be distinguished experimentally?
Use a combination of <sup>1</sup>H and <sup>13</sup>C NMR to identify coupling constants and chemical shifts for double-bond geometry. Computational methods (DFT or molecular orbital analysis) can predict stability differences between s-cis and s-trans conformers. For example, s-trans conformers are typically more stable due to reduced steric hindrance .
Q. What experimental techniques assess the thermodynamic stability of conjugated dienes like (E)-1,3-pentadiene?
Hydrogenation calorimetry measures resonance stabilization energy by comparing heats of hydrogenation between isolated and conjugated dienes. For (E)-1,3-pentadiene, the stabilization energy is ~3.5 kcal/mol relative to non-conjugated analogs. Differential scanning calorimetry (DSC) can also track thermal degradation profiles .
Advanced Research Questions
Q. How do reaction conditions influence the atmospheric oxidation pathways of (E)-1,3-pentadiene?
Rate constants for OH radical reactions vary with temperature and pressure. Low-pressure shock tube experiments (881–1200 K) reveal that stereo-isomers (cis/trans) exhibit divergent reactivity due to differences in transition-state accessibility. Computational models (e.g., M06-2X/DFT) predict branching ratios for radical adducts and oxidation products .
Q. What strategies enable precise microstructure control in anionic polymerization of (E)-1,3-pentadiene?
Living anionic polymerization with initiators like sec-butyllithium in non-polar solvents (e.g., cyclohexane) at low temperatures (−30°C) achieves polymers with narrow dispersity (Đ = 1.05–1.19). Adjusting monomer feed ratios and adding polar modifiers (e.g., THF) tunes cis/trans-1,4 or 3,4-unit content, critical for elastomer applications .
Q. How do concerted vs. stepwise mechanisms compete in Diels-Alder reactions involving (E)-1,3-pentadiene?
Computational studies (B3LYP/6-31G(d)) show a 1.2 kcal/mol preference for the concerted Diels-Alder pathway over diradical formation when reacting with acrylonitrile. Antiperiplanar alignment of double bonds in the transition state favors cycloadducts, while s-trans conformers promote copolymerization via diradical intermediates .
Q. What catalytic properties enhance the selective production of (E)-1,3-pentadiene from biomass precursors?
LaPO4 catalysts with balanced Brønsted acid and base sites suppress side reactions (e.g., pinacol rearrangement). Weak-to-medium acid sites (measured via NH3-TPD) and optimized surface basicity (CO2-TPD) are critical. In situ DRIFTS can monitor intermediate adsorption/desorption dynamics .
Q. What analytical methods detect trace (E)-1,3-pentadiene in environmental samples?
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or proton-transfer-reaction mass spectrometry (PTR-MS) identifies airborne concentrations as low as ppb levels. Isotopic labeling (e.g., <sup>13</sup>C) aids in distinguishing synthetic sources from background contaminants in atmospheric studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
